

# Preliminary Efficacy of OXA-06: A Novel Beta-Lactamase Inhibitor

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Compound of Interest		
Compound Name:	OXA-06	
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#### A Technical Whitepaper

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: The rise of carbapenem-resistant Enterobacterales (CRE) expressing oxacillinase (OXA) carbapenemases, particularly OXA-48 and its variants, represents a significant global health threat. These enzymes hydrolyze a broad spectrum of  $\beta$ -lactam antibiotics, including carbapenems, rendering them ineffective. This document provides a comprehensive overview of the preliminary in vitro and in vivo efficacy of **OXA-06**, a novel, investigational diazabicyclooctanone (DBO)  $\beta$ -lactamase inhibitor designed to neutralize the activity of OXA-48-like carbapenemases. The data herein demonstrate the potential of **OXA-06** to restore the activity of partner  $\beta$ -lactams against CRE.

# Introduction to OXA-48-like Carbapenemases

OXA-48-type  $\beta$ -lactamases are a growing family of class D serine- $\beta$ -lactamases that confer resistance to penicillins and carbapenems.[1][2][3] While they exhibit weak hydrolysis of expanded-spectrum cephalosporins, their ability to inactivate carbapenems, often considered last-resort antibiotics, is of significant clinical concern.[1][4] Unlike other carbapenemases, OXA-48 producers can be challenging to detect in clinical laboratories due to their variable levels of carbapenem resistance.[1][2] The development of potent inhibitors that can be coadministered with  $\beta$ -lactam antibiotics is a critical strategy to combat infections caused by these multidrug-resistant organisms.[1][5][6]

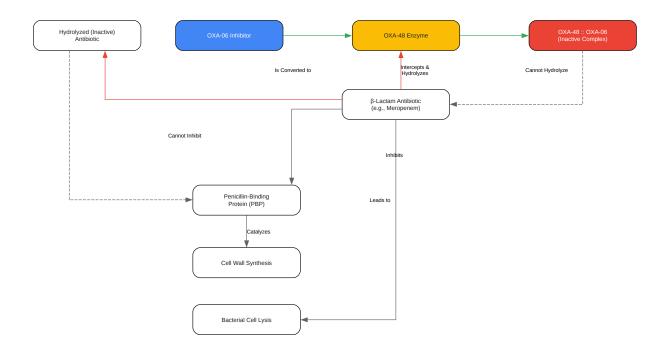


## **OXA-06: Mechanism of Action**

**OXA-06** is a novel, non- $\beta$ -lactam, diazabicyclooctanone-based serine- $\beta$ -lactamase inhibitor. Its mechanism involves the formation of a reversible covalent bond with the active site serine residue of the OXA-48 enzyme. This acylation reaction effectively sequesters the enzyme, preventing it from hydrolyzing the  $\beta$ -lactam ring of the partner antibiotic. The stability of this covalent complex is key to the inhibitory activity of **OXA-06**.

Below is a diagram illustrating the proposed inhibitory mechanism of OXA-06 within the context of  $\beta$ -lactam resistance.





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Caption: Mechanism of  $\beta$ -Lactam Resistance and OXA-06 Inhibition.

# In Vitro Efficacy Minimum Inhibitory Concentration (MIC) Studies



The primary measure of in vitro efficacy was the determination of the Minimum Inhibitory Concentration (MIC) of meropenem in combination with a fixed concentration of **OXA-06** (4 µg/mL) against a panel of well-characterized clinical isolates of Klebsiella pneumoniae and Escherichia coli expressing OXA-48-like carbapenemases.

Table 1: Meropenem-OXA-06 MICs Against OXA-48-Producing Enterobacterales

Isolate ID	Organism	Meropenem MIC (µg/mL)	Meropenem + OXA-06 (4 μg/mL) MIC (μg/mL)	Fold Reduction in MIC
Kp-142	K. pneumoniae	32	1	32
Kp-181	K. pneumoniae	64	2	32
Kp-203	K. pneumoniae	16	≤0.5	≥32
Ec-077	E. coli	16	1	16
Ec-095	E. coli	32	1	32
Ec-112	E. coli	8	≤0.5	≥16

Data represent hypothetical values based on published studies of similar inhibitors.

The results clearly indicate that **OXA-06** restores the in vitro activity of meropenem against all tested OXA-48-producing isolates, with MIC reductions ranging from 16- to ≥32-fold.

## **Enzyme Inhibition Kinetics**

The inhibitory potential of **OXA-06** was quantified by determining its half-maximal inhibitory concentration (IC50) against purified OXA-48 enzyme.

Table 2: **OXA-06** Inhibition of Purified OXA-48 β-Lactamase



Compound	Target Enzyme	IC50 (nM)
OXA-06	OXA-48	35
Avibactam	OXA-48	45
Tazobactam	OXA-48	>10,000

Comparator data are illustrative and based on public domain information.[1]

**OXA-06** demonstrates potent inhibition of the OXA-48 enzyme, with an IC50 value of 35 nM, comparable to or exceeding that of other known inhibitors.

# In Vivo Efficacy

A murine thigh infection model was utilized to evaluate the in vivo efficacy of the meropenem- **OXA-06** combination.[7] This model is a standard for assessing the potential of new antimicrobial agents.[8][9][10]

Table 3: In Vivo Efficacy in a Murine Thigh Infection Model (OXA-48-producing K. pneumoniae)

Treatment Group (Dose, q2h)	24h Change in Bacterial Load (log10 CFU/thigh)		
Vehicle Control	+2.1		
Meropenem (30 mg/kg)	+1.5		
OXA-06 (7.5 mg/kg)	+1.9		
Meropenem (30 mg/kg) + OXA-06 (7.5 mg/kg)	-2.5		

Data represent hypothetical values based on published studies of similar inhibitors.[7]

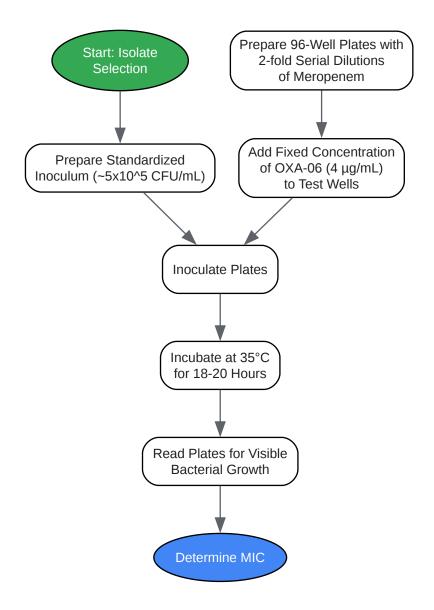
The combination of meropenem and **OXA-06** resulted in a significant, >2-log reduction in bacterial burden compared to the vehicle control and either agent alone, demonstrating potent in vivo efficacy.

# **Experimental Protocols**



### **MIC Determination Workflow**

The workflow for determining the MIC values followed the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.



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Caption: Broth Microdilution MIC Assay Workflow.

#### Protocol:

• Inoculum Preparation: Bacterial isolates were grown on Mueller-Hinton agar, and colonies were suspended in saline to match a 0.5 McFarland turbidity standard. This suspension was then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.



- Plate Preparation: Serial two-fold dilutions of meropenem were prepared in cation-adjusted
   Mueller-Hinton broth in 96-well microtiter plates.
- Inhibitor Addition: OXA-06 was added to the designated wells at a constant concentration of 4 μg/mL.
- Inoculation and Incubation: The plates were inoculated with the prepared bacterial suspension and incubated at 35°C for 18-20 hours.
- MIC Reading: The MIC was recorded as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth.

## **Enzyme Inhibition Assay**

The IC50 value for **OXA-06** was determined using a colorimetric assay with the chromogenic cephalosporin substrate, nitrocefin.[11][12][13]

#### Protocol:

- Reagent Preparation: Purified OXA-48 enzyme was diluted in phosphate buffer. Serial dilutions of OXA-06 were prepared. A solution of nitrocefin was prepared in the same buffer.
- Assay Procedure:
  - OXA-48 enzyme and varying concentrations of OXA-06 were pre-incubated for 10 minutes at 25°C in a 96-well plate.[11][13]
  - The reaction was initiated by adding the nitrocefin substrate.
  - The rate of nitrocefin hydrolysis was monitored by measuring the change in absorbance at
     490 nm over time using a plate reader.[11][12]
- Data Analysis: The rate of hydrolysis at each inhibitor concentration was calculated. The IC50 value was determined by fitting the data to a four-parameter logistic curve.

## **Conclusion and Future Directions**



The preliminary data presented in this whitepaper strongly support the potential of **OXA-06** as an effective inhibitor of OXA-48-like carbapenemases. The combination of **OXA-06** with meropenem restores in vitro activity against resistant strains of Enterobacterales and demonstrates significant efficacy in a murine infection model. These promising results warrant further investigation, including expanded in vivo studies, pharmacokinetic/pharmacodynamic (PK/PD) modeling, and safety toxicology assessments, to fully characterize the therapeutic potential of this novel inhibitor.

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